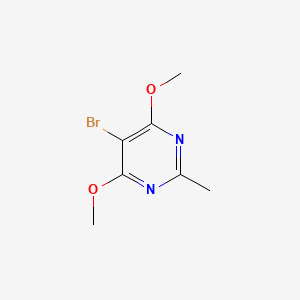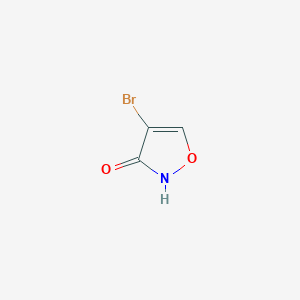![molecular formula C16H19BrClNO B1521427 4-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride CAS No. 1185298-21-8](/img/structure/B1521427.png)
4-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride
Overview
Description
4-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride (4-Bromo-2-NMPHCl) is a synthetic compound derived from the piperidine family of chemicals. It is a white crystalline solid with a molecular weight of 439.41 g/mol and a melting point of 160-162 °C. It is soluble in both water and organic solvents, and is often used in scientific research. 4-Bromo-2-NMPHCl has a number of applications in the laboratory and is often used as a starting material for the synthesis of other molecules.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Innovative synthesis methods have been developed for compounds related to 4-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride, employing strategies such as alkylation, microwave-assisted synthesis, and reactions under specific conditions to produce derivatives with potential growth-promoting, antitumor, and fluorescent properties (Omirzak et al., 2013); (Insuasty et al., 2013).
Conformational and Crystal Structure Studies : Detailed studies on the conformational behavior and crystal structure of related compounds have been conducted to understand their molecular arrangement and interactions, employing techniques like X-ray diffraction, Hirshfeld surface analysis, and quantum computational studies (R. V. et al., 2021); (Szafran et al., 2007).
Biological and Pharmacological Activities
Antitumor Activity : Compounds synthesized via microwave-assisted methods have shown remarkable activity against various cancer cell lines, indicating their potential as antitumor agents (Insuasty et al., 2013).
Fluorescent pH Sensors : Derivatives designed with intramolecular hydrogen bonding capabilities exhibit strong fluorescence quenching and red shifts in weakly acidic conditions, making them suitable as novel fluorescent pH sensors for potential applications (Dawei Cui et al., 2004).
Luminescent Properties and Photo-induced Electron Transfer : Studies on naphthalimide derivatives with piperazine substituents have explored their luminescent properties and the mechanism of photo-induced electron transfer, revealing their potential in developing new fluorescent materials (Jiaan Gan et al., 2003).
properties
IUPAC Name |
4-[(6-bromonaphthalen-2-yl)oxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO.ClH/c17-15-3-1-14-10-16(4-2-13(14)9-15)19-11-12-5-7-18-8-6-12;/h1-4,9-10,12,18H,5-8,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSBOWCXURAMJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC3=C(C=C2)C=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















